molecular formula C11H21N3O B13260223 N-(4-Methoxy-4-methylpentan-2-yl)-1-methyl-1H-pyrazol-4-amine

N-(4-Methoxy-4-methylpentan-2-yl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13260223
M. Wt: 211.30 g/mol
InChI Key: SRZDUFTVNPONJY-UHFFFAOYSA-N
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Description

N-(4-Methoxy-4-methylpentan-2-yl)-1-methyl-1H-pyrazol-4-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with a methoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxy-4-methylpentan-2-yl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a pyrazole derivative with a suitable alkyl halide in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation or microwave-assisted synthesis to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-4-methylpentan-2-yl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-(4-Methoxy-4-methylpentan-2-yl)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Methoxy-4-methylpentan-2-yl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxy-4-methylpentan-2-yl)aniline:

    N-(4-Methoxy-4-methylpentan-2-yl)-2-methylaniline: Another related compound with comparable chemical properties and uses.

Uniqueness

N-(4-Methoxy-4-methylpentan-2-yl)-1-methyl-1H-pyrazol-4-amine stands out due to its unique substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

N-(4-methoxy-4-methylpentan-2-yl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H21N3O/c1-9(6-11(2,3)15-5)13-10-7-12-14(4)8-10/h7-9,13H,6H2,1-5H3

InChI Key

SRZDUFTVNPONJY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)OC)NC1=CN(N=C1)C

Origin of Product

United States

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